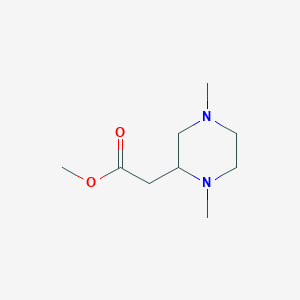

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate

Description

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a piperazine-derived ester compound characterized by a methyl-substituted piperazine ring linked to an acetate moiety. The dimethyl substitution on the piperazine ring likely enhances its lipophilicity and metabolic stability compared to bulkier substituents.

Properties

IUPAC Name |

methyl 2-(1,4-dimethylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-4-5-11(2)8(7-10)6-9(12)13-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMYHYKCLLWTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to Piperazine Derivatives

Piperazine derivatives, including methyl-substituted forms, are commonly prepared through reduction of cyclic intermediates or nucleophilic substitution reactions involving halogenated precursors and amines.

Reduction of 3,4-dehydro-piperazine-2-one derivatives:

A key step in synthesizing substituted piperazines involves the reduction of 3,4-dehydro-piperazine-2-one intermediates using strong hydride reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or borane (B2H6). This reduction yields the piperazine core with desired substitutions, including methyl groups on nitrogen atoms.Nucleophilic substitution of halogenated intermediates:

Alkylation of piperazine nitrogen atoms can be achieved via reaction with alkyl halides (e.g., methyl bromide) under basic conditions, often using potassium carbonate as a base. This method allows selective introduction of methyl groups at the 1 and 4 positions of the piperazine ring.

Preparation of Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate

The preparation of this compound generally follows these steps:

Step 1: Formation of 1,4-dimethylpiperazine

Starting from piperazine, selective methylation at the 1 and 4 nitrogen positions is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step yields 1,4-dimethylpiperazine as the key intermediate.Step 2: Introduction of the acetate side chain

The 2-position of the piperazine ring is functionalized by alkylation with methyl bromoacetate or analogous haloacetate esters. This nucleophilic substitution reaction typically occurs under mild basic conditions (e.g., potassium carbonate in acetonitrile or DMF) to attach the methyl acetate group at the 2-position of the piperazine ring.Step 3: Purification and isolation

The crude product is purified by standard techniques such as solvent extraction, crystallization, or chromatography to obtain this compound with high purity.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation of piperazine | Methyl iodide or dimethyl sulfate, K2CO3, DMF, room temp | 80-95 | Selective methylation at N1 and N4 positions |

| 2 | Alkylation with methyl bromoacetate | Methyl bromoacetate, K2CO3, acetonitrile, reflux or RT | 70-90 | Nucleophilic substitution at C2 of piperazine ring |

| 3 | Purification | Column chromatography or crystallization | — | Purity >98% achievable |

Alternative Synthetic Approaches

Reduction of cyclic lactam intermediates:

Some methods start with 3,4-dehydro-piperazine-2-one derivatives bearing methyl substituents. These lactams are reduced with LiAlH4 or similar hydrides to yield the desired methylated piperazine esters. This approach can provide high regioselectivity and purity but requires careful handling of strong reducing agents.Use of protected intermediates:

Protection of amine groups (e.g., as carbamates) during alkylation steps can improve selectivity and yield. After alkylation, deprotection yields the target compound.

Research Findings and Optimization

- The choice of reducing agent significantly affects yield and purity. LiAlH4 provides efficient reduction of lactam intermediates but requires anhydrous conditions and careful quenching.

- Alkylation reactions benefit from the use of polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity and reaction rates.

- Mild bases such as potassium carbonate are preferred to avoid side reactions and degradation of sensitive functional groups.

- Purification by silica gel chromatography using gradient elution (ethyl acetate in hexanes) is effective for isolating high-purity this compound.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Reduction of 3,4-dehydro-piperazine-2-one | LiAlH4, NaBH4, B2H6 | High regioselectivity, purity | Requires strong reducing agents |

| Nucleophilic substitution with methyl bromoacetate | Methyl bromoacetate, K2CO3, DMF/acetonitrile | Mild conditions, good yields | Possible side alkylation |

| Methylation of piperazine nitrogen atoms | Methyl iodide/dimethyl sulfate, K2CO3 | Selective N-methylation | Toxic reagents, requires control |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine-based structures.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate and related compounds:

Structural and Functional Analysis

- Bulky substituents (e.g., benzyl or fluorenyl groups) increase molecular weight and hydrophobicity, which may limit blood-brain barrier penetration but enhance protein-binding affinity .

Ester vs. Acid Functional Groups :

- Methyl/ethyl esters (e.g., this compound) are typically more lipophilic than carboxylic acids, facilitating cellular uptake .

- Acid derivatives (e.g., 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid) are preferred for solid-phase peptide synthesis due to their reactivity with amine groups .

Biological Activity :

- Imidazole-containing analogs (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate) demonstrate significant antimicrobial and anticancer activity, attributed to their heterocyclic aromatic systems .

- Piperazine derivatives with dimethyl groups may exhibit CNS activity due to their ability to cross the blood-brain barrier .

Biological Activity

Methyl 2-(1,4-dimethylpiperazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and specific case studies highlighting its biological efficacy.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to mimic natural ligands. This structural similarity allows the compound to interact with various biological targets, including enzymes and receptors, thereby modulating biological pathways.

The mechanism of action of this compound primarily involves:

- Ligand Binding : The piperazine moiety can bind to active sites on proteins, influencing their activity. This binding can lead to either inhibition or activation depending on the target protein and the specific context of interaction.

- Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition, particularly in the context of cancer research where modulation of signaling pathways is critical.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable anticancer properties. For example:

- Inhibition of KRAS : A related study indicated that modifications in piperazine structures could enhance binding affinity to KRAS, a key oncogenic protein. Compounds with similar piperazine structures showed improved potency in inhibiting KRAS mutations associated with various cancers .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- In vitro Studies : Research indicates that compounds with piperazine structures exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These studies often report minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 1: Anticancer Efficacy

In a study investigating the effects of piperazine derivatives on cancer cell lines, this compound demonstrated cytotoxic effects against HepG2 liver cancer cells. The compound exhibited an IC50 value indicating potent activity, suggesting potential for further development as an anticancer agent .

Case Study 2: Enzyme Interaction

A detailed analysis involving co-crystal structures revealed that modifications to the piperazine ring can significantly affect binding interactions with target proteins. This study highlighted how structural optimization led to enhanced activity against specific cancer targets, providing insights into the design of more effective therapeutic agents .

Q & A

Q. Example Protocol :

Dissolve 1,4-dimethylpiperazine (1.0 eq) in anhydrous DCM.

Add methyl chloroacetate (1.1 eq) dropwise under nitrogen.

Introduce NaOH (1.5 eq) and stir for 12–24 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Reference Table :

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 1,4-dimethylpiperazine | DCM | 25°C | ~75–85% |

Basic: What spectroscopic methods are recommended for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ 2.3–3.0 ppm for N–CH₃), ester carbonyl (δ 170–175 ppm), and methyl ester (δ 3.6–3.7 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 201.16 (C₁₀H₂₀N₂O₂).

- IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and piperazine C–N vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in pharmacological data for piperazine derivatives like this compound?

Methodological Answer :

Contradictions in biological activity (e.g., serotonin receptor modulation ) may arise from:

Experimental Variability : Differences in cell lines, assay conditions (pH, temperature), or compound purity.

Structural Analogues : Compare with ethyl ester derivatives () to assess ester group effects on receptor binding.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with SAR studies .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity trends.

Q. Recommended Workflow :

- Validate assays with positive controls (e.g., known serotonin agonists).

- Use high-purity batches (>95%, confirmed via HPLC) .

Advanced: What crystallographic techniques are suitable for determining its structure?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Data Analysis :

- Refine hydrogen positions using riding models.

- Validate with R-factor (< 0.05) and electron density maps .

Example from Literature :

A related methyl piperazine derivative () showed a monoclinic crystal system (space group P2₁/c), with torsional angles confirming ester conformation .

Advanced: How does the methyl ester group influence reactivity compared to ethyl analogs?

Q. Methodological Answer :

- Steric Effects : The smaller methyl group reduces steric hindrance, enhancing nucleophilic substitution rates (e.g., with amines).

- Electronic Effects : Methyl esters are slightly more electron-withdrawing than ethyl esters, altering piperazine basicity (pKa shifts by ~0.2–0.3 units).

- Hydrolysis Stability : Methyl esters hydrolyze faster under basic conditions (e.g., NaOH/MeOH) compared to ethyl esters .

Q. Experimental Comparison :

| Property | Methyl Ester | Ethyl Ester () |

|---|---|---|

| Hydrolysis Rate (pH 9) | t₁/₂ = 2.5 hours | t₁/₂ = 4.8 hours |

| Nucleophilic Reactivity | Higher | Moderate |

Basic: What are the key chemical reactions this compound undergoes?

Q. Methodological Answer :

- Reduction : LiAlH₄ in anhydrous THF converts the ester to a primary alcohol.

- Oxidation : KMnO₄/H₂O yields a carboxylic acid derivative.

- Amide Formation : React with NH₃/amines (e.g., benzylamine) in DMF to form substituted amides .

Q. Reaction Table :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → RT | 2-(1,4-dimethylpiperazin-2-yl)ethanol |

| Oxidation | KMnO₄, H₂O, 80°C | 2-(1,4-dimethylpiperazin-2-yl)acetic acid |

Advanced: What strategies optimize synthetic yield in multistep syntheses?

Q. Methodological Answer :

Stepwise Protection : Temporarily block reactive sites (e.g., piperazine NH with Boc groups).

Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.

Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) .

Case Study :

A three-step synthesis () achieved 62% overall yield by:

- Using Boc protection in Step 1.

- Optimizing stoichiometry (1.2 eq methyl chloroacetate).

Basic: How is purity assessed in research settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.